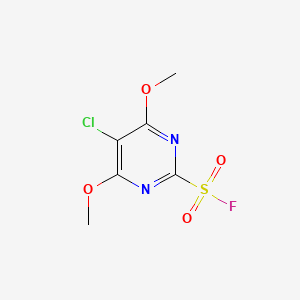

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

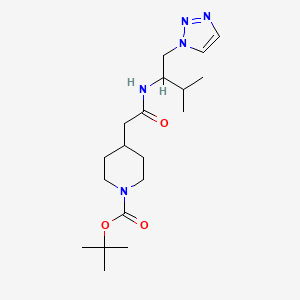

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2089255-25-2 . It has a molecular weight of 256.64 and is typically in powder form . The IUPAC name for this compound is 5-chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride .

Molecular Structure Analysis

The InChI code for 5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride is 1S/C6H6ClFN2O4S/c1-13-4-3(7)5(14-2)10-6(9-4)15(8,11)12/h1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride is a powder . It is typically stored at a temperature of 4 degrees Celsius .科学的研究の応用

Radiopharmaceutical Development

Sulfonyl fluorides, including derivatives similar to 5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride, have been explored for their potential in radiopharmaceutical development. These compounds offer a promising route for nucleophilic incorporation of fluorine-18 ([^(18)F]F^-), advantageous in developing radiolabeled biomarkers for Positron Emission Tomography (PET) chemistry. Their preparation in water at room temperature and their ability to label complex biological pharmacophores efficiently highlight their significance in the field (Inkster et al., 2012).

Fluoride Ion Sensing

The sensing mechanism for fluoride ions using 2-ureido-4[1H]-pyrimidinone quadruple hydrogen-bonded supramolecular assemblies has been studied, demonstrating how these compounds can act as selective sensors. This research could pave the way for developing new materials capable of detecting fluoride ions in various environmental and biological contexts, showcasing the versatility of pyrimidine derivatives in sensing applications (Chen et al., 2013).

Fluoride-mediated Synthesis

Research into fluoride-mediated nucleophilic substitution reactions has utilized similar pyrimidine derivatives, showcasing their role in synthesizing alkyl amino and ether pyrazoles. These reactions proceed under mild conditions, offering moderate to high yields and demonstrating the pyrimidine derivatives' utility in creating structurally diverse compounds (Shavnya et al., 2005).

Water Analysis

Lewis acidic organostiboranes containing pyrimidine derivatives have been developed for the fluorescence turn-on sensing of fluoride in drinking water at ppm concentrations. This application underscores the importance of such compounds in environmental monitoring, particularly for ensuring safe drinking water standards (Hirai & Gabbaï, 2014).

Nucleophilic Substitution Acceleration

The use of sulfinates has been shown to significantly enhance the rate of substitution in reactions involving 2-chloro-4,6-dimethoxypyrimidine, with derivatives acting as intermediates for potent herbicides. This research highlights the chemical's role in agricultural chemistry, offering efficient pathways to new herbicidal compounds (Bessard & Crettaz, 2000).

特性

IUPAC Name |

5-chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2O4S/c1-13-4-3(7)5(14-2)10-6(9-4)15(8,11)12/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEKUPIQHGNOLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)S(=O)(=O)F)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2649497.png)

![N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2649498.png)

![4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2649500.png)

![N'-(3-Methylsulfanylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2649504.png)

![1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea](/img/structure/B2649505.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2649512.png)

![[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B2649513.png)

![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2649517.png)

![3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2649520.png)